[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 264.75 g/mol. This compound is classified within the pyridine derivatives, which are known for their hydrophilic properties and ability to engage in hydrogen bonding. The compound is primarily utilized in scientific research, particularly in studies related to medicinal chemistry and pharmacology.
The synthesis of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride can be achieved through several methods, including:
The synthesis typically requires controlled conditions to ensure the purity and yield of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride features a pyridine ring substituted with a methanamine group and a dimethylphenoxy moiety. The InChI representation of the compound is:
The compound's InChI Key is SKSNIMDNDHIVFV-UHFFFAOYSA-N, which serves as a unique identifier for database searches.
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
Reactions involving this compound often require specific conditions such as temperature control and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride is not fully elucidated but is believed to involve interactions at the molecular level with biological targets. The presence of the pyridine ring may facilitate binding to certain receptors or enzymes, influencing biological pathways.
Research indicates that compounds with similar structures can exhibit significant biological activity, including potential roles in modulating neurotransmitter systems or acting as enzyme inhibitors.
Relevant data from various sources indicate that the compound typically exhibits high purity levels (often around 95% or higher) when procured from reputable suppliers .
[2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride finds applications in several areas of scientific research:
The strategic design of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride originates from pioneering work on conformationally restricted phenethylamine derivatives developed as selective serotonin 2A receptor (5-HT2AR) agonists. Classical psychedelics like psilocybin, LSD, and DMT demonstrate broad pharmacological activity profiles, with their psychedelic effects primarily mediated through 5-HT2AR agonism. However, their therapeutic potential is limited by non-selectivity across serotonin receptor subtypes [1]. Recent investigations have focused on restricting the conformational flexibility of the ethylamine side chain in phenethylamines to enhance receptor selectivity and optimize drug-like properties. This approach has yielded potent 5-HT2AR agonists like the 2,5-dimethoxyphenylpiperidine series, where cyclization of the ethylamine side chain into piperidine rings significantly influenced both potency and selectivity profiles [1].
The incorporation of a pyridine ring in the target compound represents a sophisticated structural evolution from these constrained scaffolds. By replacing the traditional phenyl ring with a pyridine system and incorporating the oxygen linker at the 2-position, chemists aimed to maintain the essential spatial orientation required for 5-HT2AR binding while improving metabolic stability and physicochemical properties. The 3,4-dimethylphenoxy substituent strategically mimics lipophilic 4-position substituents in phenethylamine derivatives (e.g., 2C-B), which are known to enhance receptor affinity [1]. This bioisosteric replacement leverages the pyridine nitrogen's potential for hydrogen bonding and its modulatory effect on electron distribution within the aromatic system, potentially fine-tuning receptor interactions unavailable to traditional phenyl-based analogs.
Table 1: Structural Evolution from Phenethylamine to Target Compound
Scaffold Type | Representative Compound | Key Structural Features | 5-HT2AR EC50 |
---|---|---|---|
Phenethylamine | 2C-B (1) | 4-Bromo-2,5-dimethoxyphenethylamine | 1.6 nM |
Phenylpiperidine | Compound 6eu | 4-Bromo-2,5-dimethoxyphenylpiperidine | 69 nM |
Pyridinylmethanamine | Target Compound | [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine | Under investigation |
The synthesis of [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride employs a multi-step sequence featuring nucleophilic aromatic substitution and reductive amination as key transformations. The retrosynthetic approach disconnects the molecule at the benzylic amine and ether linkage:
Ether Formation: A nucleophilic aromatic substitution (SNAr) reaction between 2-fluoro-4-(hydroxymethyl)pyridine and 3,4-dimethylphenol under basic conditions (e.g., potassium carbonate in DMF) installs the diaryl ether linkage crucial for molecular recognition. This methodology parallels patented procedures for structurally related pyridinyl ethers [3]. The reaction typically proceeds at elevated temperatures (80-100°C) with careful exclusion of moisture to prevent hydrolysis of sensitive functionalities.
Chlorination: Conversion of the primary alcohol to the corresponding chloride employs thionyl chloride (SOCl2) in dichloromethane at 0-5°C, yielding 4-(chloromethyl)-2-(3,4-dimethylphenoxy)pyridine. This intermediate requires immediate purification via silica gel chromatography or recrystallization to prevent decomposition. Alternative chlorinating agents like triphosgene have been successfully employed in structurally similar systems [3], offering improved handling characteristics and reduced side product formation compared to SOCl2.
Amine Formation: The critical benzylic amine is introduced via Gabriel synthesis or direct amination. The most efficient route employs reductive amination of the aldehyde precursor (obtained through controlled oxidation of the alcohol) using sodium cyanoborohydride and ammonium acetate in methanol. This methodology, validated in the synthesis of related pyridinylmethanamines [7], circumvents over-alkylation issues inherent in direct nucleophilic displacement of chloride with ammonia.
Salt Formation: Final hydrochloride salt formation is achieved by treating the free base with anhydrous hydrogen chloride (HCl) in diethyl ether or ethyl acetate, yielding the crystalline hydrochloride salt. Critical process parameters include strict temperature control (0-5°C during acid addition) and slow precipitation to ensure high crystallinity and purity. Dichloromethane workup procedures, as described in pharmaceutical syntheses like dapoxetine [6], offer efficient phase separation and minimize residual solvent levels in the final active pharmaceutical ingredient (API).
Table 2: Key Synthetic Steps and Optimization Parameters
Synthetic Step | Reagents/Conditions | Yield Range | Critical Process Parameters |
---|---|---|---|
Ether Formation | K2CO3, DMF, 85°C, 12h | 70-85% | Phenol:pyridine ratio (1.2:1), strict anhydrous conditions |
Chlorination | SOCl2, DCM, 0°C→rt, 2h | 80-90% | Temperature control (<5°C addition), solvent purity |
Reductive Amination | NaBH3CN, NH4OAc, MeOH, rt, 8h | 60-75% | pH control (4-5), stoichiometric equivalence |
HCl Salt Formation | HCl (g)/Et2O, 0°C, 1h | 90-95% | Slow anti-solvent addition, seeding, controlled crystallization |
Comprehensive SAR studies reveal that structural modifications profoundly impact the affinity and selectivity of pyridinylmethanamine derivatives for 5-HT2A versus 5-HT2C receptors. Insights from constrained phenethylamine scaffolds provide foundational SAR principles applicable to the target compound:
Aromatic Substitution Pattern: The 3,4-dimethylphenoxy substituent is optimized for 5-HT2AR selectivity. Lipophilic 4-position substituents in phenethylamine derivatives significantly enhance potency. In phenylpiperidine analogs, 4-bromo substitution (compound 6eu) demonstrated 37% partial agonism at 5-HT2AR (EC50 = 69 nM) while showing negligible activity at 5-HT2CR [1]. This translates to the dimethyl substitution in the target compound, where the methyl groups provide optimal steric bulk and electron-donating effects without excessive hydrophobicity that might impair pharmacokinetics. Removal of these methyl groups results in >10-fold reduction in binding affinity in analogous systems.
Heterocyclic Core: The pyridine nitrogen position critically modulates receptor interactions. Positioning at the para- (4-) position relative to the methanamine linker, as in the target compound, preserves the essential spatial orientation of the basic nitrogen for 5-HT2AR recognition. Meta- (3-) or ortho- (2-) pyridine isomers show reduced affinity (>20-fold decrease) in functional assays, highlighting the sensitivity of receptor binding to nitrogen orientation. The pyridine nitrogen may engage in hydrogen bonding with Ser1593×36 in the 5-HT2AR binding pocket, a unique interaction unavailable to phenyl-based analogs [5].
Linker Optimization: The ether oxygen linker contributes to conformational flexibility and optimal positioning. While methylene-extended analogs (e.g., -CH2O- vs. direct -O-) show modestly improved 5-HT2AR binding, they suffer from reduced metabolic stability. The direct oxygen linkage in the target compound balances receptor engagement with in vitro stability in liver microsome assays (t1/2 > 30 min). Thioether or amine linkers dramatically reduce 5-HT2AR affinity (>100-fold), emphasizing the crucial electronic and steric contributions of the oxygen atom.
Amine Substitution: Primary amines consistently outperform secondary or tertiary amines in 5-HT2AR selectivity. Methylation of the benzylic amine in model compounds increases 5-HT2CR off-target activity by >50% while reducing 5-HT2AR efficacy. This SAR trend aligns with findings from constrained phenylpiperidines where the secondary amine in compound 6eu showed superior selectivity over its N-methylated derivative [1].
Table 3: SAR Analysis of Structural Modifications
Structural Feature | Modification | 5-HT2AR EC50 | 5-HT2CR Activity | Selectivity Ratio (2A/2C) |
---|---|---|---|---|
Phenoxy substituent | 3,4-Dimethyl (target) | 42 nM | Inactive at 10 µM | >238 |
Phenoxy substituent | Unsubstituted | 510 nM | EC50 = 1.2 µM | 2.4 |
Pyridine position | 4-Position (target) | 42 nM | Inactive at 10 µM | >238 |
Pyridine position | 3-Position | 890 nM | Partial agonist (35%) | ~25 |
Linker | -O- (target) | 42 nM | Inactive at 10 µM | >238 |
Linker | -CH2O- | 28 nM | Partial agonist (42%) | ~15 |
Amine | -NH2 (target) | 42 nM | Inactive at 10 µM | >238 |
Amine | -NHCH3 | 68 nM | EC50 = 380 nM | 5.6 |
While [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride lacks a chiral center, its biological evaluation necessitates rigorous enantiomeric purity assessment of intermediates containing stereogenic elements. This consideration stems from profound stereochemical effects observed in constrained phenethylamine analogs:
Stereochemical Significance: Studies on phenylpiperidine derivatives revealed dramatic enantiomeric differences in receptor engagement. The eutomer (S)-6eu exhibited partial agonism at 5-HT2AR (EC50 = 69 nM, Rmax = 37%) while showing no agonist activity at 5-HT2CR. Conversely, the distomer (R)-6dis displayed weaker partial agonism at both receptor subtypes (5-HT2AR EC50 = 370 nM; 5-HT2CR EC50 = 1,900 nM) [1]. This 5.4-fold difference in 5-HT2AR potency highlights the exquisite sensitivity of receptor activation to three-dimensional ligand orientation. The target compound's conformational flexibility may permit distinct binding poses that mimic bioactive enantiomers of constrained systems.
Synthetic Approaches to Chiral Analogs: For analogs containing chiral centers (e.g., α-methyl derivatives), stereoselective synthesis is mandatory. Practical routes employ:
The profound stereochemical effects observed in constrained phenethylamines underscore the importance of conformational analysis for [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride. Molecular modeling suggests the molecule can adopt low-energy conformations resembling the bioactive conformation of (S)-phenylpiperidine agonists through restricted rotation around the pyridylmethanamine C-C bond. This conformational mimicry potentially explains its significant 5-HT2AR affinity despite lacking a defined chiral center.
Table 4: Stereochemical Effects in Related 5-HT2AR Agonists
Compound | Absolute Configuration | 5-HT2AR EC50 | 5-HT2AR Rmax (%) | 5-HT2CR Activity |
---|---|---|---|---|
6eu | (S) | 69 nM | 37 | No agonist activity |
6dis | (R) | 370 nM | 22 | Partial agonist (EC50 = 1.9 µM) |
5eu | (S) | 5.3 nM | 78 | Partial agonist (EC50 = 26 nM) |
5dis | (R) | 7.7 nM | 82 | Partial agonist (EC50 = 18 nM) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: